BenchChemオンラインストアへようこそ!

6-methoxybenzofuran-2(3H)-one

Anticancer Tubulin polymerization Structure–activity relationship

6-Methoxybenzofuran-2(3H)-one (CAS 98879-99-3, molecular formula C₉H₈O₃, MW 164.16) is a bicyclic benzofuranone derivative bearing a methoxy substituent at the 6-position and a lactone carbonyl at the 2-position. This compound belongs to the benzofuran-2(3H)-one subclass—distinct from its regioisomer 6-methoxy-3(2H)-benzofuranone (CAS 15832-09-4) which carries the carbonyl at C-3.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B8238284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxybenzofuran-2(3H)-one
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(=O)O2)C=C1
InChIInChI=1S/C9H8O3/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-3,5H,4H2,1H3
InChIKeyFIFRRVYYUYNRPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxybenzofuran-2(3H)-one (CAS 98879-99-3): A Regiospecific Benzofuranone Building Block for Medicinal Chemistry and Materials Synthesis


6-Methoxybenzofuran-2(3H)-one (CAS 98879-99-3, molecular formula C₉H₈O₃, MW 164.16) is a bicyclic benzofuranone derivative bearing a methoxy substituent at the 6-position and a lactone carbonyl at the 2-position . This compound belongs to the benzofuran-2(3H)-one subclass—distinct from its regioisomer 6-methoxy-3(2H)-benzofuranone (CAS 15832-09-4) which carries the carbonyl at C-3 . Commercially available at purities of 95–98%, it is primarily employed as a versatile synthetic intermediate for constructing biologically active 6-methoxybenzofuran derivatives, including anticancer agents, aromatase inhibitors, MAO-B inhibitors, and osteogenesis-promoting drug candidates . The predicted boiling point is 296.1±29.0 °C, density 1.262±0.06 g/cm³, and refractive index 1.563 .

Why 6-Methoxybenzofuran-2(3H)-one Cannot Be Casually Replaced by Other Methoxybenzofuranone Regioisomers or Unsubstituted Analogs


The precise position of the methoxy substituent on the benzofuranone core is not a minor structural detail—it fundamentally dictates both the biological potency of downstream derivatives and the chemical reactivity profile of the building block itself. Published structure–activity relationship (SAR) data demonstrate that shifting the methoxy group from C-6 to C-4, C-5, or C-7 reduces antiproliferative activity by factors of 10 to >10,000 in benzofuran-based anticancer agents [1]. Likewise, the absence of a 6-methoxy substituent renders CYP19 (aromatase) inhibitors essentially inactive [2]. Furthermore, the carbonyl position (2-one vs. 3-one) governs Wittig reaction outcomes, with the 2-one lactone undergoing more facile rearrangement to benzofurans than the 3-one ketone [3]. Substituting 6-methoxybenzofuran-2(3H)-one with a 5-methoxy, 7-methoxy, unsubstituted, or 3-one isomer therefore risks either failed synthetic transformations or dramatically attenuated biological activity in the final compound.

Quantitative Differentiation Evidence for 6-Methoxybenzofuran-2(3H)-one Against Closest Analogs and Alternatives


C-6 vs. C-4/C-5/C-7 Methoxy Position: Up to >30,000-Fold Potency Differential in Anticancer Benzofuran Derivatives

In a systematic positional scan across the benzofuran core, Romagnoli et al. (2015) compared the antiproliferative IC₅₀ values of 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)benzo[b]furan derivatives bearing a methoxy group at each of the four possible benzene-ring positions (C-4, C-5, C-6, C-7) versus no substituent, across seven human cancer cell lines. The C-6 methoxy compound 3g achieved IC₅₀ values of 0.3–27 nM (mean 7.8 nM), whereas C-4 (compounds 3c/3d) exceeded 10 µM in all lines, C-5 (3e) averaged 1500 nM, and C-7 (3i) averaged 370 nM. The unsubstituted parent 3a averaged 3300 nM [1]. The C-6 derivative 3g was more potent than the reference compound combretastatin A-4 (CA-4) in five of seven cell lines and matched CA-4 in tubulin assembly inhibition (IC₅₀ = 1.1 µM for both) [1].

Anticancer Tubulin polymerization Structure–activity relationship

6-Methoxy vs. Unsubstituted Benzofuran in CYP19 (Aromatase) Inhibition: From Inactive to 60-Fold More Potent Than Arimidex

Saberi et al. (2006) demonstrated that the introduction of a 6-methoxy substituent into the benzofuran ring is essential for CYP19 inhibitory activity. While unsubstituted parent benzofuran compounds showed negligible activity, the 6-methoxy-substituted triazole derivative 7d achieved an IC₅₀ of 0.01 µM—60-fold more potent than the clinical aromatase inhibitor arimidex (IC₅₀ = 0.6 µM). Across the 6-methoxy series, IC₅₀ values ranged from 0.01 to 1.46 µM, with the 6-hydroxy counterparts showing variable effects: the nitrile 11d matched 7d (IC₅₀ 0.02 vs. 0.01 µM), while the chloro-substituted 11b lost substantial potency (IC₅₀ 1.46 vs. 0.044 µM for 7b) [1]. Importantly, six 6-methoxy benzofuran inhibitors exhibited negligible inhibition of CYP17, 17β-HSD types 1 and 3, CYP24, and CYP26 at concentrations up to 20 µM, and no cytotoxicity in rat hepatocytes over 8 h at concentrations up to 100 µM [1].

Aromatase inhibition CYP19 Breast cancer

6-Methoxybenzofuranone-Derived Aurone–Indole Hybrids Achieve >38,000-Fold MAO-B Selectivity

Takao et al. (2019) designed and evaluated a series of 2-(indolylmethylidene)-2,3-dihydro-1-benzofuran-3-one (aurone–indole hybrid) derivatives for monoamine oxidase (MAO) A and B inhibition. The 6-methoxy-substituted derivative 9a—synthesized from 6-methoxy-3(2H)-benzofuranone—emerged as the most potent and highly selective MAO-B inhibitor in the series, with an IC₅₀ of 0.0026 µM against MAO-B and >100 µM against MAO-A, yielding a selectivity index exceeding 38,000 [1]. In systematic comparisons within the study, methoxy substitution at the R₂ (6-position) of the A-ring consistently increased MAO-B inhibitory activity, whereas methoxy at R₁ increased MAO-A inhibition [1]. The corresponding flavone–indole hybrids were universally weaker MAO-B inhibitors than their aurone–indole counterparts, underscoring the importance of the benzofuranone core itself [1].

Monoamine oxidase B Neuroprotection Aurone

Carbonyl Position Matters: 2-One Lactone vs. 3-One Ketone Isomers Exhibit Distinct Wittig Reaction Outcomes

Chan, Elix, and Ferguson (1975) systematically compared the Wittig reactivity of benzofuran-3(2H)-ones and benzofuran-2(3H)-ones with resonance-stabilized phosphoranes. Benzofuran-3(2H)-ones underwent efficient Wittig reactions yielding 3-methylene-2,3-dihydrobenzofurans as initial products, which then underwent thermal, acid-, or base-catalysed rearrangement to benzofurans—but competing aldol condensations produced 2-isopropylidene side products when acetylmethylenetriphenylphosphorane was used. In contrast, benzofuran-2(3H)-one displayed parallel reactivity but with a critical difference: rearrangement of the initial Wittig products to the corresponding 2-substituted benzofurans was notably more facile, such that even at lower temperatures and shorter reaction times, only the rearranged (aromatised) products were observed [1]. This reactivity difference has direct implications for synthetic route design when using 6-methoxy-substituted variants of these cores.

Synthetic chemistry Wittig reaction Benzofuran synthesis

6-Methoxybenzofuran Derivatives Demonstrate Superior Efficacy to Teriparatide in an Osteoporosis Zebrafish Model

Zhou et al. (2024) reported the optimization of lead compound 125 to I-9, a 6-methoxybenzofuran derivative, for senile osteoporosis treatment. In a zebrafish osteoporosis model, I-9 demonstrated significantly higher efficacy than both the parent compound 125 and the positive-control drug teriparatide (a clinically used recombinant parathyroid hormone) [1]. In aged C57 mice (16–20 months), I-9 administration increased bone mass while the control group continued to lose bone mass; the bone mass improvement amplitude was greater than that observed in the 125 group. I-9 upregulated BMP-2 expression via the ERK–ATF4 signaling axis and exhibited favorable biosafety in mice [1]. Additionally, Zhou et al. (2023) previously established that the 6-methoxy substitution pattern is a critical structural determinant for BMP-2 upregulation and anti-osteoporotic activity across the benzofuran derivative series [2].

Osteoporosis Bone formation BMP-2 upregulation

Condensation Reactivity Benchmark: 6-Methoxy-3(2H)-benzofuranone Yields 65% in Knoevenagel-Type Benzylidene Formation

A documented synthetic protocol using 6-methoxy-3(2H)-benzofuranone (the 3-one isomer, CAS 15832-09-4) demonstrates its reactivity in base-catalyzed condensation with benzaldehyde: reaction with 10% ethanolic KOH in ethanol for 2 hours yields 2-benzylidene-6-methoxy-benzofuran-3-one at 65% isolated yield . This benchmark establishes the feasibility of the 6-methoxybenzofuranone core for generating aurone-type structures via aldol/Knoevenagel chemistry. While this specific example uses the 3-one isomer, the 2-one isomer (6-methoxybenzofuran-2(3H)-one, CAS 98879-99-3) offers analogous condensability at the activated α-methylene position adjacent to the lactone carbonyl, enabling access to 2-substituted benzofuran derivatives that are inaccessible from the 3-one [1].

Synthetic chemistry Aurone synthesis Aldol condensation

Highest-Value Application Scenarios for 6-Methoxybenzofuran-2(3H)-one Based on Quantitative Evidence


Synthesis of C-6 Methoxy-Substituted Anticancer Benzofurans Targeting the Colchicine Site on Tubulin

Based on the systematic positional SAR established by Romagnoli et al. (2015), 6-methoxybenzofuran-2(3H)-one serves as the optimal building block for constructing 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo[b]furan (3g) and its analogues. The C-6 methoxy substitution, pre-installed in the building block, eliminates the need for late-stage positional functionalization and guarantees access to the nanomolar-potency chemotype (IC₅₀ 0.3–27 nM across seven cancer lines) [1]. Alternative starting materials lacking the 6-methoxy group or bearing substituents at other positions lead to >100-fold potency losses [1].

Development of Next-Generation CYP19 (Aromatase) Inhibitors with Improved Potency Over Anastrozole

The Saberi et al. (2006) data demonstrate that 6-methoxybenzofuran-2(3H)-one is the critical entry point for synthesizing triazole-, imidazole-, and pyridine-substituted benzofuran derivatives that inhibit CYP19 with IC₅₀ values as low as 0.01 µM—60-fold more potent than the clinical standard arimidex (0.6 µM) [1]. The 6-methoxy building block also enables access to compounds with demonstrated selectivity over CYP17, 17β-HSD, CYP24, and CYP26, and absence of hepatocyte cytotoxicity [1]. This scenario is particularly relevant for medicinal chemistry groups pursuing aromatase inhibitor programs where overcoming anastrozole resistance is a key objective.

Construction of Highly Selective MAO-B Inhibitors for Neurodegenerative Disease Research

The discovery by Takao et al. (2019) that 6-methoxy-substituted aurone–indole hybrids achieve >38,000-fold selectivity for MAO-B over MAO-A positions 6-methoxybenzofuran-2(3H)-one (or its 3-one isomer) as a privileged starting material for CNS drug discovery programs targeting Parkinson's disease and other neurodegenerative conditions [1]. The 6-methoxy group is directly implicated in enhancing MAO-B inhibition, as demonstrated by systematic within-study comparisons [1].

Synthesis of Small-Molecule BMP-2 Upregulators for Osteoporosis Drug Development

The 6-methoxybenzofuran scaffold has been validated through the development of compound I-9, which demonstrated superior efficacy to teriparatide in a zebrafish osteoporosis model and increased bone mass in aged C57 mice [1]. 6-Methoxybenzofuran-2(3H)-one provides a direct synthetic entry to this chemotype, which operates via the BMP2–ERK–ATF4 signaling axis—a mechanism distinct from bisphosphonates and RANKL inhibitors [1][2]. This application scenario is timely given the urgent need for bone formation–promoting (rather than purely anti-resorptive) osteoporosis therapies.

Quote Request

Request a Quote for 6-methoxybenzofuran-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.